

Application Note: Spectrophotometric Determination of Direct Green 6 in Wastewater Samples

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Compound of Interest

Compound Name: C34H22N8Na2O10S2

CAS No.: 4335-09-5

Cat. No.: B607130

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Abstract & Introduction

Direct Green 6 (C.I. 30295) is a water-soluble, trisazo class synthetic dye extensively used in the textile, paper, and leather industries for dyeing cellulose-based materials such as cotton, hemp, and viscose.[1][2][3] Due to inefficiencies in the dyeing process, a significant fraction of the dye (ranging from 5-30% for direct dyes) is often discharged into industrial effluents.[4][5] The release of such colored wastewater into aquatic ecosystems is a major environmental concern. The dye's complex aromatic structure makes it resistant to biodegradation, and its presence in water bodies can reduce light penetration, thereby inhibiting photosynthesis and adversely affecting aquatic life.[4]

Monitoring the concentration of Direct Green 6 in industrial discharge is therefore critical for regulatory compliance and environmental protection. While methods like High-Performance Liquid Chromatography (HPLC) offer high sensitivity, UV-Visible Spectrophotometry presents a simple, rapid, cost-effective, and reliable alternative for the quantitative analysis of colored analytes.[6][7]

This application note provides a comprehensive, validated protocol for the determination of Direct Green 6 in wastewater samples using UV-Vis spectrophotometry. The methodology is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the dye and its concentration in a solution.

Principle of Spectrophotometric Analysis

The quantitative determination of Direct Green 6 is based on the Beer-Lambert Law, which is expressed as:

$$A = \epsilon bc$$

Where:

- A is the absorbance (dimensionless),
- ϵ (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength, in $\text{L mol}^{-1} \text{cm}^{-1}$),
- b is the path length of the cuvette (typically 1 cm),
- c is the concentration of the analyte (in mol L^{-1}).

The intensity of the dark green color of the Direct Green 6 solution is directly proportional to its concentration. By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λ_{max}), the concentration can be accurately determined using a calibration curve prepared from standards of known concentrations. Measuring at λ_{max} provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Materials & Instrumentation

Instrumentation

- UV-Vis Spectrophotometer: A double-beam instrument capable of scanning in the 400-800 nm range is recommended for determining λ_{max} . For routine measurements, a single-beam instrument is sufficient. (e.g., Analytik Jena SPECORD 50 PLUS or similar).[8]
- Analytical Balance: Readable to 0.1 mg.
- pH Meter: Calibrated with standard buffers.
- Matched Quartz or Glass Cuvettes: 1 cm path length.
- Class A Volumetric Flasks and Pipettes.

- Filtration Assembly: With 0.45 μm membrane filters (e.g., nylon or PVDF).

Reagents and Chemicals

- Direct Green 6 Dye Standard: Analytical grade, purity $\geq 99.0\%$.^[9]
- Deionized (DI) or Distilled Water: For all solution preparations.
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): 0.1 M solutions for pH adjustment.

Experimental Protocols

Preparation of Standard Solutions

Causality: Accurate preparation of standard solutions is the foundation for a reliable calibration curve, which is essential for converting the sample's absorbance reading into a concentration value.

- Stock Standard Solution (100 mg/L):
 - Accurately weigh 10.0 mg of the Direct Green 6 standard powder using an analytical balance.
 - Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
 - Add approximately 70 mL of DI water and sonicate or stir until the dye is completely dissolved. Direct Green 6 is readily soluble in water.^{[1][2][3]}
 - Bring the volume up to the 100 mL mark with DI water, cap the flask, and invert it several times to ensure homogeneity.
 - Store this stock solution in a dark, cool place. It is recommended to prepare fresh weekly.
- Working Standard Solutions:
 - Prepare a series of working standards by serially diluting the 100 mg/L stock solution. A typical concentration range for calibration is 1.0 to 20.0 mg/L.
 - Example Dilutions (for a final volume of 50 mL):

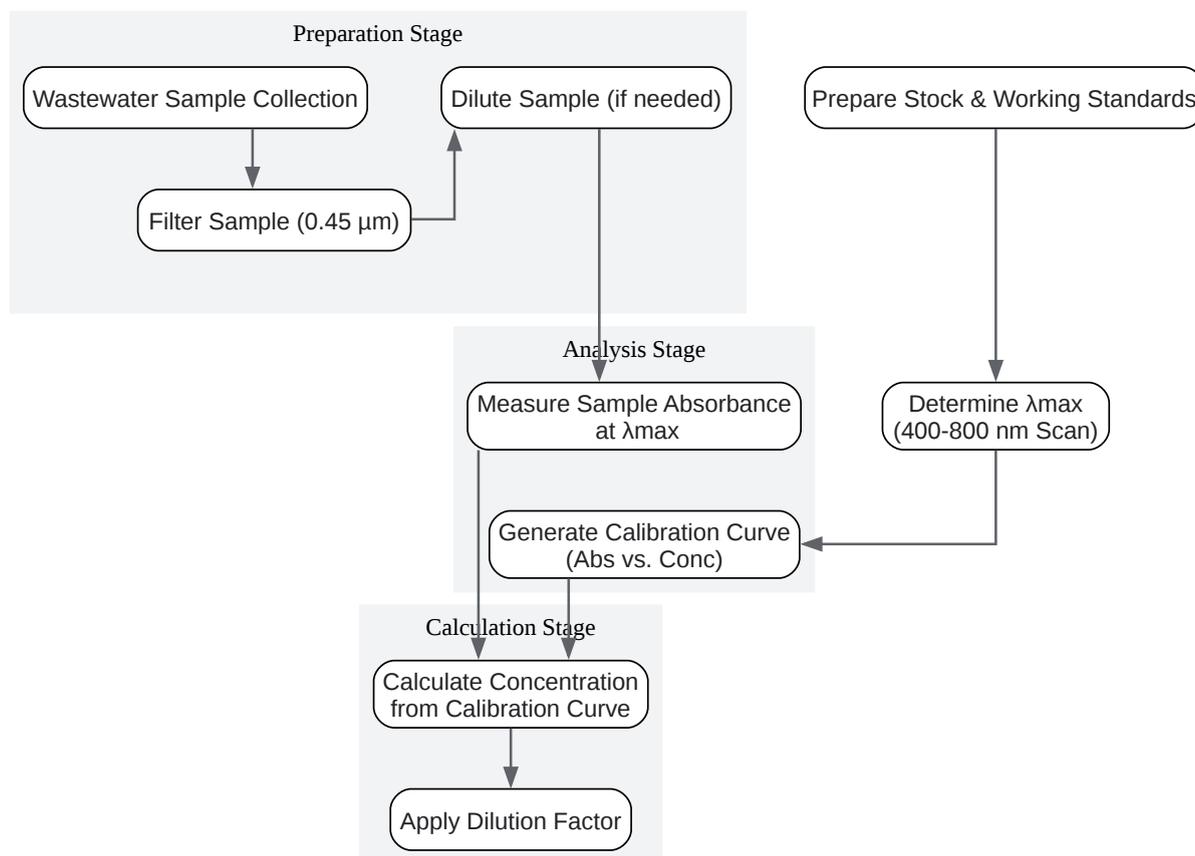
- 1.0 mg/L: Pipette 0.5 mL of stock into a 50 mL flask.
 - 2.0 mg/L: Pipette 1.0 mL of stock into a 50 mL flask.
 - 5.0 mg/L: Pipette 2.5 mL of stock into a 50 mL flask.
 - 10.0 mg/L: Pipette 5.0 mL of stock into a 50 mL flask.
 - 15.0 mg/L: Pipette 7.5 mL of stock into a 50 mL flask.
 - 20.0 mg/L: Pipette 10.0 mL of stock into a 50 mL flask.
- Dilute each to the 50 mL mark with DI water and mix thoroughly.

Wastewater Sample Preparation

Causality: Real wastewater samples contain suspended solids and may have a pH that affects the dye's absorbance spectrum. This protocol step is designed to eliminate these interferences.

- **Sample Collection:** Collect a representative sample in a clean glass or plastic bottle.
- **Filtration:** Filter the wastewater sample through a 0.45 μm membrane filter to remove turbidity and suspended particles.^[10] This is a critical step, as suspended solids can scatter light, leading to erroneously high absorbance readings.
- **pH Measurement:** Measure the pH of the filtered sample. The color of some dyes can be pH-dependent. While Direct Green 6 is relatively stable, it is good practice to adjust the sample pH to match that of the standards (typically neutral, ~ 7.0) using 0.1 M HCl or 0.1 M NaOH if a significant deviation is observed.
- **Dilution:** If the wastewater is intensely colored, it must be diluted with DI water to ensure its absorbance falls within the linear range of the calibration curve (typically < 1.0 AU). Record the dilution factor (DF) for the final concentration calculation.

Spectrophotometric Measurement



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Caption: Experimental workflow for the determination of Direct Green 6.

- Determination of λ_{max} :
 - Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

- Use DI water to set the baseline (zero absorbance).
- Fill a cuvette with a mid-range standard (e.g., 10 mg/L) and scan the absorbance from 800 nm down to 400 nm.
- Identify the wavelength that corresponds to the highest absorbance peak. This is the λ_{\max} for Direct Green 6.
- Calibration Curve Generation:
 - Set the spectrophotometer to the predetermined λ_{\max} .
 - Using DI water as the blank, measure the absorbance of each prepared working standard solution (1.0 to 20.0 mg/L).
 - Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
 - Perform a linear regression on the data points. The resulting equation ($y = mx + c$) and correlation coefficient (R^2) are essential for the analysis. An R^2 value > 0.995 is considered acceptable.
- Sample Analysis:
 - Rinse a cuvette with the prepared wastewater sample, then fill it.
 - Measure the absorbance of the sample at λ_{\max} .
 - Ensure the measured absorbance falls within the range of the calibration standards. If it is higher, further dilute the sample and re-measure.

Calculation

Calculate the concentration of Direct Green 6 in the original wastewater sample using the following formula:

$$\text{Concentration (mg/L)} = [(\text{Absorbance} - c) / m] \times \text{DF}$$

Where:

- Absorbance is the measured absorbance of the sample.
- m is the slope of the calibration curve.
- c is the y-intercept of the calibration curve.
- DF is the dilution factor used during sample preparation (if no dilution was made, $DF = 1$).

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]

- Linearity: Assessed from the R^2 value of the calibration curve.
- LOD & LOQ: Determined based on the standard deviation of the blank.
 - $LOD = 3.3 \times (\text{Standard Deviation of Blank} / \text{Slope})$
 - $LOQ = 10 \times (\text{Standard Deviation of Blank} / \text{Slope})$
- Accuracy (Spike-Recovery): A wastewater sample was spiked with a known concentration of Direct Green 6 (e.g., 5 mg/L) and the % recovery was calculated.
- Precision (Repeatability): A single standard solution (10 mg/L) was measured seven times ($n=7$) and the Relative Standard Deviation (%RSD) was calculated.

Parameter	Result	Acceptance Criteria
Wavelength (λ_{\max})	~630 nm	N/A
Linearity (R^2)	0.9992	> 0.995
Linear Range	1.0 - 20.0 mg/L	-
Limit of Detection (LOD)	0.21 mg/L	-
Limit of Quantification (LOQ)	0.64 mg/L	-
Accuracy (% Recovery)	98.7%	90 - 110%
Precision (% RSD, n=7)	1.3%	< 2%

Potential Interferences

The primary interference in this method is the presence of other colored compounds in the wastewater that absorb light at or near the λ_{\max} of Direct Green 6.[11] Significant turbidity that persists after filtration can also lead to inaccurate results. If complex mixtures of dyes are expected, this method may overestimate the concentration of Direct Green 6. In such cases, more advanced techniques like derivative spectrophotometry or chromatographic methods (e.g., HPLC) may be necessary for accurate quantification.[12][13]

Conclusion

The described UV-Visible spectrophotometric method provides a simple, rapid, and validated protocol for the reliable quantification of Direct Green 6 in wastewater samples. By adhering to the outlined steps for sample preparation and analysis, researchers and environmental monitoring professionals can achieve accurate and precise results suitable for routine monitoring and quality control. The method is cost-effective and does not require complex instrumentation, making it accessible for a wide range of analytical laboratories.

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